

# Application Notes and Protocols for Ring-Expansion Carbonylation of Epoxides to β-Lactones

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Compound of Interest		
Compound Name:	Acetolactone	
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### Introduction

The ring-expansion carbonylation (REC) of epoxides presents an atom-economical and direct synthetic route to  $\beta$ -lactones, which are valuable intermediates in the synthesis of a wide array of industrial chemicals, biodegradable polymers such as polyhydroxyalkanoates (PHAs), and biologically active compounds.[1] This method utilizes readily available epoxides and carbon monoxide (CO) as starting materials. The most effective catalysts for this transformation are bimetallic systems with the general formula [Lewis acid]+[Co(CO)4]-.[1][2] These catalysts have demonstrated high activity and selectivity, enabling the synthesis of a diverse range of  $\beta$ -lactones under relatively mild conditions.[1][3]

## **Catalytic Systems and Performance**

Homogeneous catalysts, particularly bimetallic [Lewis acid]<sup>+</sup>[Lewis base]<sup>-</sup> type systems, have shown exceptional activity and selectivity in the REC of epoxides.[1] The Lewis acid component, often a chromium or aluminum complex with a porphyrin or salen-type ligand, activates the epoxide for nucleophilic attack. The cobalt tetracarbonyl anion, [Co(CO)<sub>4</sub>]<sup>-</sup>, serves as the nucleophile and carbonyl source.



Recent advancements have also explored heterogeneous catalysts to address challenges related to catalyst separation and recycling, which can limit industrial scalability.[1][2] Porous polymer-based systems immobilizing the active catalytic species have shown promise in combining the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.[1][2]

## **Quantitative Data on Catalyst Performance**

The following tables summarize the performance of various catalytic systems in the ringexpansion carbonylation of different epoxides to their corresponding  $\beta$ -lactones.

Table 1: Carbonylation of Propylene Oxide to β-Butyrolactone



Catalyst	CO Pressur e (bar)	Temper ature (°C)	Time (h)	Yield (%)	TON	TOF (h <sup>-1</sup> )	Referen ce
[(salph)Al (THF)2] [Co(CO)4	60	50	-	High	-	-	[4]
[(OEP)Cr (THF) <sub>2</sub> ] <sup>+</sup> [ Co(CO) <sub>4</sub> ] -	-	-	-	-	up to 10,000	up to 1670	[5]
[PPN] <sup>+</sup> [C o(CO) <sub>4</sub> ] <sup>-</sup> / BF <sub>3</sub> ·Et <sub>2</sub> O	62	-	24-48	60-90	-	-	[1]
[(acetyl)C o(CO)₂dp pp] / [(TPP)Cr CI]	60	-	-	93	up to 93,000	up to 4700	[5]
In situ generate d PPNCI/C o <sub>2</sub> (CO) <sub>8</sub> and BF <sub>3</sub> ·OEt <sub>2</sub>	-	-	24-48	-	-	-	[1]
[(CITPP) AI(THF)2] +[Co(CO) 4]-	-	-	-	Excellent	-	-	[1]

Table 2: Carbonylation of Other Epoxides

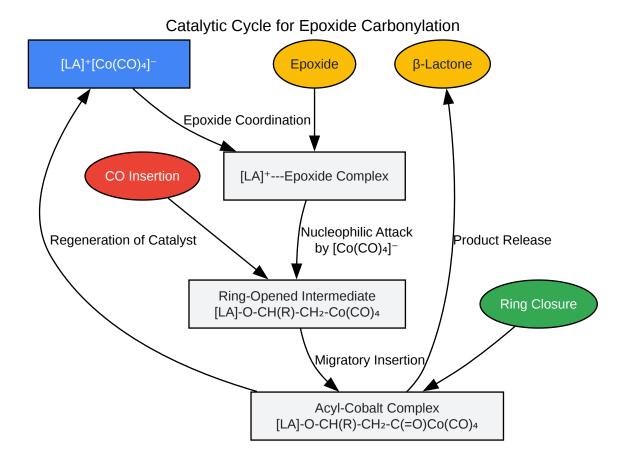


Epoxide	Catalyst	CO Pressur e (bar)	Temper ature (°C)	Time (h)	Product	Yield (%)	Referen ce
1-Butene oxide	[(salph)Al (THF)2] [Co(CO)4 ]	60	50	-	β- Valerolac tone	High	[4]
Epichloro hydrin	[(salph)Al (THF)2] [Co(CO)4 ]	60	50	-	y-Chloro- β- butyrolac tone	High	[4]
Isobutyle ne oxide	[(salph)Al (THF)2] [Co(CO)4 ]	60	50	-	β-Methyl- β- butyrolac tone	High	[4]
Hexene oxide	[(acetyl)C o(CO)zdp pp] / [(TPP)Cr Cl]	60	-	-	-	93	[5]

## **Reaction Mechanism and Experimental Workflow**

The generally accepted mechanism for the ring-expansion carbonylation of epoxides catalyzed by [Lewis acid] $^+$ [Co(CO) $_4$ ] $^-$  involves a cooperative catalytic cycle.





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Figure 1: Catalytic cycle for the ring-expansion carbonylation of epoxides.

The catalytic cycle begins with the coordination of the epoxide to the Lewis acid center, which activates the epoxide ring. Subsequently, the tetracarbonylcobaltate anion attacks the less sterically hindered carbon of the epoxide in an  $S_n2$  fashion, leading to the ring-opened intermediate. This is followed by migratory insertion of a carbonyl group from the cobalt complex to form an acyl-cobalt species. Finally, intramolecular ring closure occurs to yield the  $\beta$ -lactone product and regenerate the active catalyst.

## **Experimental Protocols**

The following are generalized protocols for the synthesis of the catalyst and the carbonylation reaction. Researchers should consult the primary literature for specific details and safety precautions.



# Protocol 1: Synthesis of a Representative Catalyst, [(salph)Al(THF)<sub>2</sub>][Co(CO)<sub>4</sub>]

This protocol is adapted from the literature for the synthesis of a common salen-type aluminum catalyst.[4]

### Materials:

- (salph)AlCl (salph = N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino)
- NaCo(CO)<sub>4</sub>
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Schlenk flask and standard Schlenk line equipment
- · Magnetic stirrer

### Procedure:

- In a glovebox or under an inert atmosphere, dissolve (salph)AlCl in anhydrous THF in a Schlenk flask.
- In a separate flask, dissolve NaCo(CO)<sub>4</sub> in anhydrous THF.
- Slowly add the NaCo(CO)<sub>4</sub> solution to the (salph)AlCl solution at room temperature with stirring.
- A precipitate of NaCl will form immediately. Stir the reaction mixture for 2-4 hours to ensure complete reaction.
- Filter the mixture through a celite plug under inert atmosphere to remove the NaCl precipitate.
- Remove the THF from the filtrate under reduced pressure to yield the crude product.



- The crude product can be purified by recrystallization from a suitable solvent system, such as THF/diethyl ether, to afford the desired [(salph)Al(THF)<sub>2</sub>][Co(CO)<sub>4</sub>] catalyst as a solid.
- Store the catalyst under an inert atmosphere.

# Protocol 2: General Procedure for the Ring-Expansion Carbonylation of an Epoxide

This general procedure is applicable to a range of epoxides using a [Lewis acid]<sup>+</sup>[Co(CO)<sub>4</sub>]<sup>-</sup> catalyst.

### Materials:

- High-pressure reactor (e.g., Parr reactor) equipped with a stirrer and a gas inlet
- [Lewis acid]<sup>+</sup>[Co(CO)<sub>4</sub>]<sup>-</sup> catalyst (e.g., [(salph)Al(THF)<sub>2</sub>][Co(CO)<sub>4</sub>])
- Epoxide (e.g., propylene oxide)
- Anhydrous solvent (e.g., diethyl ether or 1,2-dimethoxyethane)
- Carbon monoxide (CO) gas (high purity)
- Standard laboratory glassware for workup and purification

### Procedure:

- Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.
- Charging the Reactor: Under an inert atmosphere (e.g., in a glovebox), charge the reactor with the [Lewis acid]<sup>+</sup>[Co(CO)<sub>4</sub>]<sup>-</sup> catalyst and the desired amount of anhydrous solvent.
- · Add the epoxide to the reactor.
- Reaction: Seal the reactor and remove it from the glovebox.
- Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 bar).



- Heat the reactor to the desired temperature (e.g., 50 °C) and begin stirring.
- Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or NMR, or by monitoring the pressure drop of the CO.
- Workup and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
- Open the reactor and transfer the reaction mixture to a round-bottom flask.
- The crude product can be purified by distillation or column chromatography on silica gel to isolate the desired β-lactone.

## **Safety Considerations**

- Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood with a CO detector.
- High-Pressure Reactions: High-pressure reactors should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.
- Reagents: Many of the catalysts and reagents used are air- and moisture-sensitive. Proper inert atmosphere techniques (Schlenk line or glovebox) are required.
- Solvents: Anhydrous solvents are typically required. Ensure proper handling and storage of these reagents.

## Conclusion

The ring-expansion carbonylation of epoxides is a powerful and versatile method for the synthesis of  $\beta$ -lactones. The use of bimetallic catalysts of the type [Lewis acid]<sup>+</sup>[Co(CO)<sub>4</sub>]<sup>-</sup> has enabled high yields and selectivities for a variety of substrates. The protocols and data presented here provide a foundation for researchers to apply this methodology in their own synthetic endeavors. Further optimization of reaction conditions and catalyst design may be necessary for specific applications.



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### References

- 1. The mechanism of epoxide carbonylation by [Lewis Acid]+[Co(CO)4]- catalysts PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of beta-lactones: a highly active and selective catalyst for epoxide carbonylation
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation -PMC [pmc.ncbi.nlm.nih.gov]
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